

# Technical Guide to the Certificate of Analysis for Benzocaine-d4

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## Compound of Interest

Compound Name: Benzocaine-d4

Cat. No.: B562995

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## Introduction

**Benzocaine-d4** is the deuterated form of Benzocaine, a widely used local anesthetic. The incorporation of deuterium atoms into the molecule makes it a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A Certificate of Analysis (CoA) for **Benzocaine-d4** is a critical document that provides a comprehensive summary of its identity, purity, and quality. This guide offers an in-depth look at the data and experimental protocols typically found in a **Benzocaine-d4** CoA.

## Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of **Benzocaine-d4**.

### Table 1: General Information

| Parameter          | Specification  |
|--------------------|--|
| Product Name       | Benzocaine-d4  |
| Synonyms           | Ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate                  |
| CAS Number         | 342611-08-9  |
| Molecular Formula  | C <sub>9</sub> H <sub>7</sub> D <sub>4</sub> NO <sub>2</sub> |
| Molecular Weight   | 169.21 g/mol   |
| Chemical Structure |  |

**Table 2: Physical and Chemical Properties**

| Parameter     | Specification                      |
|---------------|------------------------------------|
| Appearance    | White to off-white solid           |
| Solubility    | Soluble in DMSO, Methanol, Ethanol |
| Melting Point | 88-92 °C                           |

**Table 3: Analytical Data**

| Analysis            | Method             | Result                |
|---------------------|--------------------|-----------------------|
| Chemical Purity     | HPLC               | >99.5%                |
| Isotopic Enrichment | Mass Spectrometry  | ≥98%                  |
| Identity            | <sup>1</sup> H-NMR | Conforms to structure |
| Residual Solvents   | GC-HS              | Complies with ICH Q3C |
| Assay               | qNMR               | 99.8%                 |

## Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

## Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of **Benzocaine-d4** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical gradient could be starting from 80:20 (water:acetonitrile) and ramping up to 20:80 over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 285 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: A stock solution of **Benzocaine-d4** is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

## Isotopic Enrichment by Mass Spectrometry

This protocol determines the percentage of **Benzocaine-d4** that is fully deuterated.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
- Sample Infusion: The sample is directly infused into the mass spectrometer or introduced via an LC system.
- Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range:  $m/z$  100-200.
- Resolution: >10,000.
- Data Analysis: The relative intensities of the ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) as well as partially deuterated (d1, d2, d3) forms of Benzocaine are measured. The isotopic enrichment is calculated using the following formula:

## Identity Confirmation by $^1\text{H}$ -NMR Spectroscopy

$^1\text{H}$ -NMR spectroscopy is used to confirm the chemical structure of **Benzocaine-d4**.

- Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
- Data Acquisition: A standard  $^1\text{H}$ -NMR spectrum is acquired.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for **Benzocaine-d4**. The absence or significant reduction of signals corresponding to the aromatic protons confirms the deuteration at these positions.

## Visualizations

## Experimental Workflow for Certification

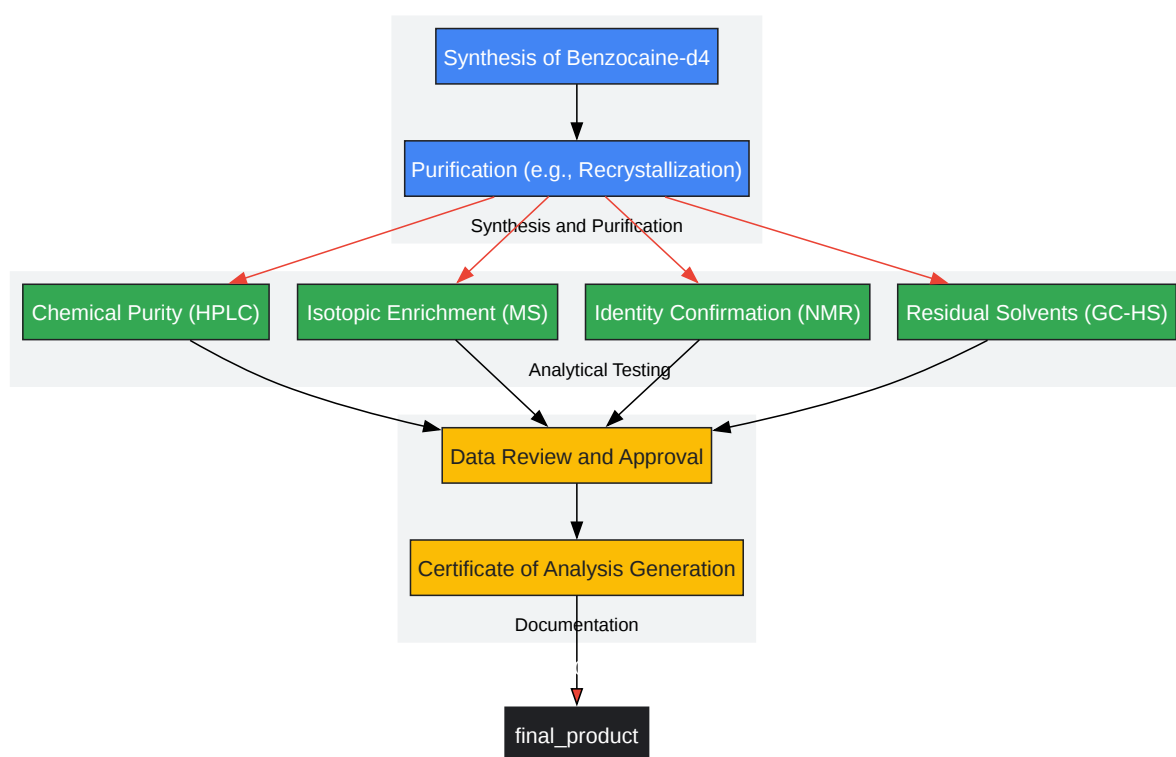


Figure 1: General Experimental Workflow for Certification of a Reference Standard

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Caption: General Experimental Workflow for Certification of a Reference Standard.

## Data Relationships on a Certificate of Analysis

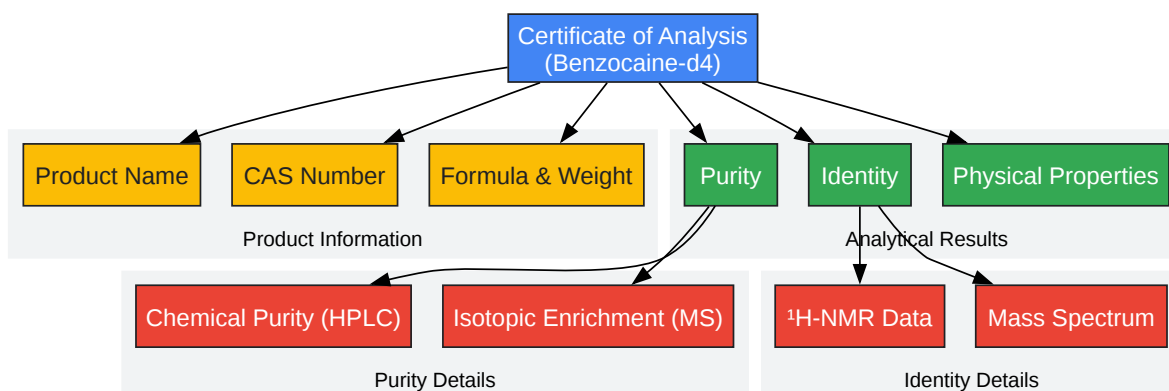


Figure 2: Logical Relationships of Data on a Certificate of Analysis

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Caption: Logical Relationships of Data on a Certificate of Analysis.

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